molecular formula C12H13NO B13709301 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one

2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one

Cat. No.: B13709301
M. Wt: 187.24 g/mol
InChI Key: VCBRMDJGNZTTRW-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This tetrahydropyridine-fused indanone structure serves as a key synthetic intermediate for the preparation of more complex hexahydroindeno-pyridine compounds. Scientific literature indicates that related structural analogs have been investigated for their potent biological activities. For instance, certain 2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridines have been identified as potential antidepressants with central stimulating properties, characterized by strong norepinephrine and dopamine reuptake inhibition . Furthermore, structure-activity relationship studies on hexahydroindeno[1,2-c]pyridine analogs have explored their potential as antispermatogenic agents for male contraception, with activity strongly dependent on stereoisomerism and chirality . Modern synthetic methodologies for related structures involve convenient protocols such as cascade cyclization and Friedel-Crafts reactions . This product is intended for research purposes only by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one

InChI

InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2

InChI Key

VCBRMDJGNZTTRW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(=O)C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Cyclization of Ketoacid-Based Precursors and Multicomponent Reactions

A prominent synthetic route utilizes keto acids and their derivatives as starting materials, which undergo multicomponent reactions (MCRs) to form the tetrahydro-indeno-pyridine core. The process often involves:

  • Activation of keto acids using pyridinium p-toluenesulfonate (PPTS) to facilitate lactamization.
  • Subsequent cyclization steps that form the fused heterocyclic ring system.
  • Post-condensation transformations to functionalize the heterocycle further.

These methods benefit from mild reaction conditions, good yields, and the ability to generate diverse analogues by varying substituents on the ketoacid or amine components.

Cascade Cyclization and Friedel–Crafts Reaction

Another effective approach reported involves the cascade cyclization of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes, followed by a Friedel–Crafts reaction. This protocol proceeds through:

  • Initial formation of an intermediate via nucleophilic attack and cyclization.
  • Electrophilic aromatic substitution (Friedel–Crafts) to close the ring system.
  • The reaction is typically carried out under reflux conditions, yielding the tetrahydro-indeno-pyridine framework in good yields.

This method has been successfully applied in the total synthesis of related antidepressant agents, demonstrating its synthetic utility.

Condensation of Indane-1,3-dione Derivatives with Malononitrile and Other Reagents

A classical synthetic route involves the reaction of indane-1,3-dione derivatives with malononitrile in the presence of ammonium acetate and acetic acid under reflux conditions. Key points include:

  • Refluxing a mixture of the indane-1,3-dione derivative and malononitrile in dry benzene or acetic acid for several hours.
  • Use of ammonium acetate as a nitrogen source to facilitate pyridine ring formation.
  • Isolation of the product by concentration and crystallization.

This method yields the indeno[1,2-c]pyridine derivatives with yields around 67-70%, as confirmed by elemental analysis and spectroscopic data (IR, NMR, MS).

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Multicomponent reaction with keto acids Keto acids, PPTS, amines, mild conditions Variable Enables diverse analogues, good yields, mild conditions
Cascade cyclization + Friedel–Crafts 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides, aldehydes, reflux Good (~70) Used for total synthesis of related antidepressants
Condensation of indane-1,3-dione + malononitrile Indane-1,3-dione derivatives, malononitrile, ammonium acetate, acetic acid reflux 67-70 Classical approach, well-characterized products
Microwave-assisted synthesis Microwave irradiation, solvent-free or minimal solvent Improved Faster reaction times, higher yields, greener chemistry
Flow chemistry Continuous flow reactors, optimized reaction parameters Improved Enhanced selectivity, scalability, and yield

Research Findings and Characterization

  • Products synthesized via these methods are typically characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • Reported IR spectra show characteristic bands for NH, CO, and C=N functional groups.
  • NMR data confirm the tetrahydro-indeno-pyridine ring system and substitution patterns.
  • Mass spectrometry confirms molecular weights consistent with the target compounds.
  • Elemental analyses closely match calculated values, indicating high purity.

Chemical Reactions Analysis

Cyclization and Friedel-Crafts Reactions

This compound participates in cascade cyclization processes. A notable example involves its synthesis via Friedel-Crafts alkylation using 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and aldehydes under acidic conditions . The reaction proceeds through:

  • Formation of an iminium ion intermediate

  • Nucleophilic attack by the indene ring’s aromatic system

  • Tautomerization to yield the bicyclic product

Key Data :

Reaction ComponentsConditionsYield
Aldehydes + TosylamideTFA, CH₂Cl₂, 80°C68–82%

Nucleophilic Additions at the Ketone Group

The ketone group at position 5 undergoes nucleophilic additions. For example:

  • Grignard Reagents : React at the carbonyl to form tertiary alcohols.

  • Hydrazines : Form hydrazones, useful for further functionalization.

Mechanistic Insight :
The reaction follows a classical ketone addition pathway, with the nucleophile attacking the electrophilic carbonyl carbon. Steric hindrance from the fused ring system influences regioselectivity.

Catalytic Hydrogenation and Transfer Hydrogenation

The pyridinone ring can be reduced to a piperidine derivative using:

  • H₂/Pd-C : Selective reduction of the C=N bond

  • NaBH₄/MeOH : Partial reduction under milder conditions

Comparison of Reduction Methods :

Reducing AgentProductSelectivity
H₂ (5 atm), Pd-C2,3,4,4a,9b-Hexahydro derivativeHigh (>90%)
NaBH₄, MeOHMixture of dihydro intermediatesModerate (50–70%)

Oxidation Reactions

The indene moiety undergoes epoxidation and dihydroxylation under catalytic conditions:

  • mCPBA : Forms an epoxide at the indene double bond .

  • OsO₄/NMO : Syn-dihydroxylation yields vicinal diol .

Oxidation Outcomes :

Oxidizing AgentProductStereochemistry
mCPBAIndene epoxideTrans-configuration
OsO₄/NMOcis-1,2-DiolSyn-addition

Functionalization via Protecting Group Chemistry

The Boc-protected derivative (tert-butyl 5-oxo-1,3,4,4a,5,9b-hexahydro-2H-indeno[1,2-c]pyridine-2-carboxylate) demonstrates acid-sensitive deprotection :

  • TFA/CH₂Cl₂ : Removes the Boc group to expose a secondary amine for further alkylation or acylation.

Deprotection Efficiency :

ConditionsTimeAmine Yield
50% TFA in DCM2 hr>95%

Participation in Multicomponent Reactions

The compound serves as a scaffold in four-component reactions (e.g., with 1,3-indanedione, aldehydes, β-ketoesters, and ammonium acetate) to synthesize polycyclic derivatives .

Reaction Scope :

Aldehyde TypeProduct ComplexityYield Range
Aromatic (e.g., benzaldehyde)Tetracyclic indenopyridines65–78%
Aliphatic (e.g., cyclohexanone)Bicyclic analogs55–62%

Radical-Mediated Reactions

The indene ring participates in radical cyclization when treated with AIBN or Et₃B, forming fused tricyclic structures.

Radical Initiators Compared :

InitiatorReaction TimeProduct Stability
AIBN12 hrModerate (prone to decomposition)
Et₃B4 hrHigh (isolable products)

Scientific Research Applications

2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Research Findings and Implications

Geometric isomerism in 2-alkyl-9-phenyl derivatives (e.g., isophenindamine) leads to distinct pharmacological profiles, emphasizing the importance of stereochemistry .

Electron-withdrawing groups (e.g., Cl in 5,5-dichloro derivatives) increase metabolic stability but reduce solubility .

Table 1: Structural Comparison of Key Derivatives

Compound ID Substituents Ring Fusion Position Bioactivity
A None [1,2-c] Under investigation
B Methyl, phenyl [2,1-c] Antihistamine (e.g., isophenindamine)
C Acetate [1,2-b] Synthetic intermediate

Table 2: Pharmacological Relevance

Compound Class Target Application Example Molecule
Indenopyridines Central nervous system Isophenindamine
Thienopyridines Antiplatelet agents Prasugrel
Chlorinated derivatives Material science 5,5-Dichloro-indenopyridine

Biological Activity

2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one (CAS Number: 64971-50-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C12H13NO
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 64971-50-2

Synthesis

The synthesis of 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves multi-step reactions starting from simpler precursors. Various methods have been documented in literature, including cyclization reactions that lead to the formation of the indeno-pyridine framework.

Neuropharmacological Effects

Research indicates that compounds similar to 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one exhibit significant interactions with neurotransmitter systems. Specifically, studies have shown:

  • Serotonin Receptor Affinity : The compound has demonstrated affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety disorders. This suggests potential antidepressant and anxiolytic properties .
  • Dopamine Modulation : It may also influence dopamine pathways, which are important in the treatment of neurodegenerative diseases such as Parkinson's disease .

Antioxidant Activity

In vitro studies have reported that 2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one exhibits antioxidant properties. This is significant as oxidative stress is implicated in various chronic diseases. The compound's ability to scavenge free radicals could contribute to its therapeutic effects .

Case Studies and Research Findings

StudyFindings
Borthakur & Borah (2016) Investigated the synthesis of tetrahydro-indeno-pyridines and their antidepressant activities. Found that modifications in the structure can enhance efficacy against depression .
ACS Publications (2020) Reported on structure-activity relationships of indeno-pyridine derivatives, highlighting their potential as selective serotonin reuptake inhibitors (SSRIs) .
RSC Advances (1988) Examined related compounds and their neuropharmacological profiles, suggesting a link between structure and activity in the treatment of CNS disorders .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, or multicomponent reactions. For example:

  • Cyclocondensation : Reacting indene derivatives with pyridine precursors under acidic or basic conditions to form the fused indeno-pyridine core.
  • Multicomponent Synthesis : A green solvent-free approach (e.g., using ethanol or dioxane as solvent) can enhance yield and reduce byproducts. For instance, Entry I in Table 2 () demonstrates solvent-free synthesis of structurally related spiro-indenopyridines at 80°C, achieving >90% purity .
  • Catalytic Systems : Palladium or copper catalysts may facilitate key steps like C–H activation or cross-coupling.

Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Use TLC or HPLC for real-time monitoring .

Basic: How can spectroscopic techniques (NMR, MS, IR) elucidate the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify characteristic signals for the tetrahydroindene and pyridine moieties. For example, protons on the pyridine ring typically resonate at δ 6.5–8.5 ppm, while aliphatic protons in the tetrahydro system appear at δ 1.5–3.5 ppm. In Entry I ( ), spiro-indenopyridine protons were observed at δ 2.1–2.3 ppm (methyl groups) and δ 7.2–7.8 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., m/z 243.218 for C13H9NO4 in ). High-resolution MS (HRMS) can confirm the exact mass within ±0.001 Da .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) near 1650–1750 cm⁻¹ and NH/OH bands (if present) at 3200–3500 cm⁻¹ .

Advanced: How to resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, pH) as conflicting studies. For example, discrepancies in aqueous solubility may arise from pH-dependent degradation (e.g., hydrolysis in acidic/basic conditions) .
  • Analytical Validation : Use DSC (differential scanning calorimetry) to assess thermal stability and HPLC-UV/MS to quantify degradation products.
  • Environmental Factors : Document humidity, light exposure, and storage conditions (e.g., inert atmosphere vs. ambient air), as these significantly impact stability .

Example : If one study reports instability at room temperature, conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways .

Advanced: What computational strategies predict the reactivity and binding affinity of derivatives?

Methodological Answer:

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For pyridine-containing analogs, prioritize π-π stacking and hydrogen-bonding interactions .
  • MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-target complexes over nanoseconds .

Data Integration : Cross-validate computational results with experimental SAR (structure-activity relationship) studies. For instance, methyl or methoxy substituents on the indene ring may enhance binding affinity .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl, methoxy) at positions 2, 3, or 4a to modulate electronic and steric effects. shows that 4-methoxyphenyl groups enhance bioactivity in pyridoindole analogs .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 cell models) .

Example : A study on related indeno-pyridines () found that hydroxylation at position 6a increased antioxidant activity but reduced solubility .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Waste Disposal : Follow EPA guidelines for halogenated or nitrogen-containing waste .

Note : Consult SDS sheets for specific hazards (e.g., reports no acute toxicity but recommends avoiding prolonged exposure) .

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